Ethyl (2R,4R)-1-boc-4-methylpyrrolidine-2-carboxylate
Overview
Description
Ethyl (2R,4R)-1-boc-4-methylpyrrolidine-2-carboxylate is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring. The compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of Ethyl (2R,4R)-1-boc-4-methylpyrrolidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.
Boc Protection: The nitrogen atom in the pyrrolidine ring is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Esterification: The carboxylic acid group is esterified with ethanol to form the ethyl ester.
Methylation: The methyl group is introduced at the 4-position of the pyrrolidine ring.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.
Chemical Reactions Analysis
Ethyl (2R,4R)-1-boc-4-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen atom.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl (2R,4R)-1-boc-4-methylpyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl (2R,4R)-1-boc-4-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Ethyl (2R,4R)-1-boc-4-methylpyrrolidine-2-carboxylate can be compared with other similar compounds such as:
Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate: This compound has a similar structure but with a piperidine ring instead of a pyrrolidine ring.
Ethyl (2R,4R)-5-(1,1’-biphenyl)-4-amino-2-methylpentanoate: This compound has additional functional groups that provide different reactivity and applications.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the Boc protecting group, which makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2R,4R)-4-methylpyrrolidine-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-6-17-11(15)10-7-9(2)8-14(10)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPQWBHHNZWJOD-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H](CN1C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.